Product packaging for 2,4-Heptanedione, 1-chloro-(Cat. No.:)

2,4-Heptanedione, 1-chloro-

Cat. No.: B13812105
M. Wt: 162.61 g/mol
InChI Key: DDOQAONIDMZOIL-UHFFFAOYSA-N
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Description

2,4-Heptanedione, 1-chloro- is a useful research compound. Its molecular formula is C7H11ClO2 and its molecular weight is 162.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Heptanedione, 1-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Heptanedione, 1-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO2 B13812105 2,4-Heptanedione, 1-chloro-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

1-chloroheptane-2,4-dione

InChI

InChI=1S/C7H11ClO2/c1-2-3-6(9)4-7(10)5-8/h2-5H2,1H3

InChI Key

DDOQAONIDMZOIL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)CCl

Origin of Product

United States

Contextual Significance of Halogenated β Diketones in Advanced Organic Synthesis and Coordination Chemistry.

Halogenated β-diketones are a class of organic compounds that have garnered significant attention in advanced organic synthesis and coordination chemistry. Their utility stems from the presence of multiple reactive sites, including two carbonyl groups and a halogenated α-carbon, which allow for a diverse range of chemical transformations.

In organic synthesis, halogenated β-diketones serve as versatile building blocks for the construction of more complex molecules. The electron-withdrawing nature of the halogen atom enhances the acidity of the α-proton, facilitating a variety of reactions such as alkylations and acylations. universalclass.com For instance, the reaction of a β-diketone with an alkyl halide in the presence of a weak base can lead to the formation of a new carbon-carbon bond. universalclass.com Furthermore, these compounds are valuable precursors for the synthesis of heterocyclic compounds, which are integral to medicinal chemistry and materials science. The reaction of diketones with reagents like oxalyl chloride can lead to the formation of furan-2,3-dione systems, which are themselves versatile synthons for new heterocyclic structures. clockss.org

In the realm of coordination chemistry, halogenated β-diketones are widely employed as ligands for metal ions. The two oxygen atoms of the β-diketone moiety can chelate to a metal center, forming stable six-membered rings. The presence of a halogen on the ligand backbone can significantly influence the electronic properties and reactivity of the resulting metal complex. This has implications for the development of novel catalysts and materials with tailored properties. For example, the tautomeric properties of compounds like 3-chloro-2,4-pentanedione have been studied to understand their behavior in the gas phase, which is crucial for applications in materials deposition and catalysis. sigmaaldrich.com

The ability of β-diketones to exist in a tautomeric equilibrium between the diketo and enol forms is a key aspect of their chemistry. mdpi.com The enol form is stabilized by an intramolecular hydrogen bond, and the position of this equilibrium can be influenced by factors such as the nature of the substituents and the solvent. mdpi.comresearchgate.net Halogenation can further modulate this equilibrium, thereby affecting the compound's reactivity and coordination behavior.

Overview of Major Academic Research Trajectories for 2,4 Heptanedione, 1 Chloro .

While specific research on 2,4-Heptanedione, 1-chloro- is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories based on the known chemistry of analogous compounds. As a halogenated β-diketone, its research applications would likely parallel those of similar structures.

One major area of investigation would be its use as an intermediate in organic synthesis. The presence of the chlorine atom at the C1 position, adjacent to a carbonyl group, makes it a potential substrate for nucleophilic substitution reactions. This could allow for the introduction of various functional groups, leading to the synthesis of a wide array of derivatives. Furthermore, the β-diketone functionality itself is a handle for numerous transformations, including the synthesis of heterocyclic compounds like pyrazoles and isoxazoles, which are of significant interest in medicinal chemistry.

Another significant research trajectory is in coordination chemistry. 2,4-Heptanedione, 1-chloro- could act as a chelating ligand for a variety of metal ions. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic and steric properties of the ligand, influenced by the chloro- and heptanoyl- groups, would be expected to modulate the catalytic performance of the metal center.

The biological activity of compounds containing the β-diketone motif is also a prominent area of research. For example, derivatives of 1-(3-Chloro-4-pyridyl)-1,6-heptanedione have been investigated for their potential in drug development, with some showing promising activity against certain cancer cells. Given this precedent, 2,4-Heptanedione, 1-chloro- and its derivatives could be synthesized and screened for various biological activities.

Below is a data table of the key properties of the parent compound, 2,4-Heptanedione.

PropertyValue
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol nih.govchemeo.com
CAS Number 7307-02-0 nih.govnist.gov
Appearance Colorless to light yellow liquid chembk.com
Boiling Point Not available
IUPAC Name heptane-2,4-dione nih.gov

Historical Evolution of Research in the Chemistry of 2,4 Heptanedione, 1 Chloro and Its Analogues.

Strategic Approaches to Carbon-Carbon Bond Formation in β-Diketone Synthesis.

The construction of the β-diketone backbone is a critical step in the synthesis of 2,4-Heptanedione, 1-chloro-. Several strategic approaches can be employed to form the necessary carbon-carbon bonds.

Enolate Alkylation and Acylation Routes for 2,4-Heptanedione, 1-chloro-.

A primary and classical method for synthesizing β-diketones is through the acylation of ketone enolates. emu.edu.truniversalclass.com This approach involves the reaction of a pre-formed enolate with an acylating agent. For the synthesis of the parent 2,4-heptanedione, the enolate of a suitable ketone, such as acetone, can be acylated with an appropriate ester, like ethyl pentanoate, in the presence of a strong base. universalclass.com

The acidity of the α-hydrogens in β-dicarbonyl compounds is a key feature, allowing for the facile generation of enolates. pressbooks.pub These enolates are nucleophilic and can undergo alkylation with alkyl halides in an SN2 reaction. pressbooks.pub This process can be used to introduce various alkyl groups onto the β-diketone scaffold. universalclass.compressbooks.pub For instance, the dianion of 2,4-pentanedione has been successfully phenylated, and similar reactions have been performed on 2,4-heptanedione. orgsyn.org

The choice of base is crucial for the successful formation of the enolate. libretexts.org Strong bases like sodium hydride (NaH), sodium amide (NaNH₂), and lithium diisopropylamide (LDA) are often used to ensure complete conversion of the ketone to its enolate. libretexts.org The use of weaker bases, such as sodium ethoxide, is possible if the resulting enolate is stabilized by more than one carbonyl group. libretexts.org

A general scheme for the synthesis of a β-diketone via enolate acylation is as follows:

Scheme 1: General Synthesis of a β-Diketone via Enolate Acylation

  • Enolate Formation: A ketone is treated with a strong base to form the corresponding enolate.
  • Acylation: The enolate reacts with an acylating agent (e.g., an ester or acid chloride) to form the β-diketone.
  • Reactant 1 (Ketone)Reactant 2 (Acylating Agent)BaseProduct (β-Diketone)
    AcetoneEthyl pentanoateSodium ethoxide2,4-Heptanedione
    2-PentanoneEthyl acetateSodium ethoxide2,4-Heptanedione

    Exploration of Cross-Coupling Methodologies for Halogenated Diketones.

    Cross-coupling reactions offer a powerful alternative for the synthesis of diketones, including halogenated derivatives. These methods often involve transition metal catalysts, such as palladium or copper, to facilitate the formation of carbon-carbon bonds.

    One notable example is the zinc-halide-catalyzed cross-coupling reaction between tin enolates and α-chloroketones, which yields γ-diketones (1,4-diketones). nih.gov While this specific example produces a 1,4-diketone, the underlying principles of activating a halogenated ketone for coupling are relevant. The zinc catalyst acts as a Lewis acid, accelerating the initial carbonyl attack and promoting rearrangement to form the final product. nih.gov

    Decarboxylative coupling reactions also present a viable route. For instance, the cross-coupling between potassium 2-oxo-phenylacetate and 2-bromo-1-phenylethanone has been explored for the synthesis of 1,3-diphenylpropane-1,3-dione. mdpi.comnih.gov Mechanistic studies suggest that the potassium bromide formed during the reaction can catalyze the decarboxylation to yield the 1,3-diketone. mdpi.com

    The Suzuki-Miyaura cross-coupling reaction is another highly effective method for functionalizing halogenated compounds. researchgate.netnih.gov This reaction has been successfully applied to halogenated aminopyrazoles, demonstrating its potential for creating C-C bonds on halogen-bearing rings. researchgate.net While not directly applied to 2,4-Heptanedione, 1-chloro- in the reviewed literature, the principles are transferable.

    Table 1: Comparison of Cross-Coupling Methodologies

    MethodologyCatalyst/ReagentsKey FeaturesPotential Application for 2,4-Heptanedione, 1-chloro-
    Zinc-Catalyzed CouplingZinc Halides, Tin EnolatesForms γ-diketones from α-haloketones. nih.govAdaptation of the method to couple a chlorinated precursor.
    Decarboxylative CouplingK₂CO₃Couples α-keto acids with α-haloketones. mdpi.comnih.govCoupling of a suitable α-keto acid with a chlorinated ketone.
    Suzuki-Miyaura CouplingPalladium Catalysts, Boronic AcidsVersatile for C-C bond formation on halogenated substrates. researchgate.netnih.govCoupling of a boronic acid derivative with a chlorinated diketone precursor.

    Functional Group Interconversions and Selective Chlorination Strategies.

    The synthesis of 2,4-Heptanedione, 1-chloro- may also be achieved through functional group interconversion (FGI), which involves converting one functional group into another. lkouniv.ac.in This can be a strategic move to introduce the chloro substituent at a late stage of the synthesis.

    A common FGI is the conversion of a hydroxyl group to a halide. vanderbilt.edu For instance, an alcohol can be converted to a chloride using reagents like thionyl chloride (SOCl₂) or triphenylphosphine (B44618) in carbon tetrachloride (Ph₃P/CCl₄). vanderbilt.edu This suggests that a potential synthetic route could involve the synthesis of 1-hydroxy-2,4-heptanedione, followed by chlorination.

    The oxidation of a β-hydroxyketone is a known method for preparing β-diketones. nih.govorganic-chemistry.org Therefore, a plausible synthetic sequence could be:

    Synthesis of a suitable β-hydroxyketone precursor.

    Oxidation to form the 2,4-heptanedione skeleton.

    Selective chlorination at the C1 position.

    Selective chlorination of the parent 2,4-heptanedione is another direct approach. The challenge lies in achieving regioselectivity, as the methylene (B1212753) group between the two carbonyls is also reactive. The use of specific chlorinating agents and controlled reaction conditions would be crucial to favor chlorination at the terminal methyl group. For example, chlorination of dimethyl malonate has been reported, indicating that chlorination of active methylene compounds is feasible. sigmaaldrich.com

    Application of Green Chemistry Principles in the Preparation of 2,4-Heptanedione, 1-chloro-.

    The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pnas.org These principles can be applied to the synthesis of 2,4-Heptanedione, 1-chloro-.

    One key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and some multicomponent reactions for the synthesis of 1,4-diketones have been successfully performed in water under catalyst-free conditions. rsc.org Exploring aqueous conditions for the synthesis of β-diketones could significantly improve the environmental footprint of the process.

    The use of catalysis is another cornerstone of green chemistry. Copper-catalyzed reactions, for instance, are often considered "greener" due to the low cost and toxicity of copper compared to other transition metals. scirp.org A copper-catalyzed C-C(O)C bond cleavage of monoalkylated β-diketones has been developed for the synthesis of α,β-unsaturated ketones under open-air conditions, highlighting the potential for green catalytic methods in β-diketone chemistry. scirp.org

    Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is also a critical consideration. pnas.org Reactions like isomerizations offer excellent atom economy. pnas.org While not directly applicable to the core synthesis of 2,4-heptanedione, the principle of designing synthetic routes with high atom economy should be a guiding factor.

    Table 2: Green Chemistry Approaches in β-Diketone Synthesis

    Green Chemistry PrincipleApplication in SynthesisExample
    Use of Safer SolventsPerforming reactions in water.Three-component synthesis of 1,4-diketones in water. rsc.org
    CatalysisEmploying less toxic and abundant metal catalysts.Copper-catalyzed reactions for modifying β-diketones. scirp.org
    Atom EconomyDesigning reactions where most atoms from the reactants are incorporated into the product.Isomerization reactions. pnas.org

    Tautomeric Equilibria in 2,4-Heptanedione, 1-chloro-: Keto-Enol Dynamics and their Determinants

    Like other β-dicarbonyl compounds, 2,4-Heptanedione, 1-chloro- exists as a mixture of keto and enol tautomers. The position of this equilibrium is a critical determinant of its reactivity, influencing which part of the molecule is most susceptible to attack. The presence of the electron-withdrawing chloro group at the 1-position significantly impacts the electronic distribution within the molecule, thereby affecting the relative stabilities of the tautomeric forms.

    Influence of Solvent Polarity and Substituent Effects on Tautomeric Ratios

    The keto-enol tautomeric equilibrium of β-diketones is highly sensitive to the solvent environment. researchgate.netresearchgate.net In nonpolar solvents, the enol form is generally favored due to the stability conferred by intramolecular hydrogen bonding. Conversely, polar solvents can engage in intermolecular hydrogen bonding with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer. researchgate.net

    The introduction of a chloro-substituent at the 1-position of 2,4-heptanedione is expected to influence the tautomeric ratio. Electron-withdrawing groups, such as chlorine, on the α-carbon of a β-dicarbonyl compound can have a complex effect. While they can inductively withdraw electron density, potentially destabilizing the enol form, they can also increase the acidity of the α-proton, which can favor enolization. For instance, studies on 3-chloro-2,4-pentanedione have shown that the enol form is still predominant, though the exact equilibrium constant is solvent-dependent. mdpi.comacs.org It is proposed that the electron-withdrawing nature of the chlorine atom in β-diketones tends to favor the enol form by stabilizing the conjugate base enolate anion. researchgate.net

    To illustrate the solvent effect on the keto-enol equilibrium of a similar α-chloro-β-diketone, the following data for 3-chloro-2,4-pentanedione is presented:

    Solvent% Enol Tautomer
    Carbon Tetrachloride (CCl₄)~95%
    Chloroform (CHCl₃)Data not available
    Dimethyl Sulfoxide (DMSO)~63%
    Water (H₂O)~17%

    This table is based on data for 3-chloro-2,4-pentanedione and is intended to be representative of the expected trend for 2,4-Heptanedione, 1-chloro-. The percentages are approximate and can vary with temperature and concentration. researchgate.netmdpi.com

    Elucidation of Intramolecular Hydrogen Bonding Effects on Tautomeric Stability

    The stability of the enol tautomer in β-diketones is significantly enhanced by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. orgchemres.orgresearchgate.net This resonance-assisted hydrogen bond (RAHB) delocalizes the π-electron density within the chelate ring, contributing to its stability. researchgate.netacs.org

    The presence of the 1-chloro substituent in 2,4-heptanedione can modulate the strength of this intramolecular hydrogen bond. Theoretical studies on halogenated β-diketones suggest that electron-withdrawing substituents can influence the geometry and electron density of the chelated ring, thereby altering the hydrogen bond strength. orgchemres.org For 3-chloro-2,4-pentanedione, gas electron diffraction studies have confirmed a planar enol structure with a strong intramolecular hydrogen bond. acs.org It is reasonable to infer that the enol form of 1-chloro-2,4-heptanedione would also be stabilized by a similar strong intramolecular hydrogen bond.

    Nucleophilic and Electrophilic Reaction Pathways of 2,4-Heptanedione, 1-chloro-

    The presence of multiple reactive sites in 2,4-Heptanedione, 1-chloro- allows for a diverse range of nucleophilic and electrophilic reactions. The two carbonyl groups and the carbon bearing the chloro substituent are the primary centers of reactivity.

    Reactivity Profiles at the Carbonyl Centers

    The carbonyl carbons in 2,4-Heptanedione, 1-chloro- are electrophilic and susceptible to attack by nucleophiles. The reactivity of each carbonyl group is influenced by the electronic and steric effects of the adjacent substituents. The carbonyl at the 2-position is flanked by a chloromethyl group and a methylene group, while the carbonyl at the 4-position is adjacent to a methylene and a propyl group. The electron-withdrawing effect of the chloro group at the 1-position is expected to increase the electrophilicity of the C2 carbonyl, making it a more likely site for nucleophilic attack compared to the C4 carbonyl.

    Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, would likely lead to the formation of tertiary alcohols at one or both carbonyl centers. Softer nucleophiles, in contrast, might favor conjugate addition if an α,β-unsaturated system is formed under the reaction conditions.

    Substitution and Elimination Reactions Involving the 1-Chloro-Substituent

    The chloro group at the 1-position is a leaving group, making this carbon susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions.

    In an SN2 reaction, a nucleophile attacks the carbon bearing the chlorine, displacing the chloride ion. The rate of this reaction is dependent on the steric hindrance around the reaction center. masterorganicchemistry.comlibretexts.orgyoutube.com For 1-chloro-2,4-heptanedione, the primary nature of the halide suggests that SN2 reactions should be favorable, provided the nucleophile is not excessively bulky. libretexts.org

    Alternatively, in the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of an alkene. The acidity of the protons on the carbon adjacent to the carbonyl group (the α-protons) can also play a role in competing deprotonation reactions.

    Studies on Intramolecular Cyclization Reactions and Heterocyclic Ring Formation

    The bifunctional nature of 2,4-Heptanedione, 1-chloro- makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular reactions between the different functional groups can lead to the formation of five- or six-membered rings.

    For instance, treatment with a base can generate an enolate which can then undergo an intramolecular SN2 reaction, displacing the chloride to form a cyclopropane (B1198618) or cyclobutane (B1203170) derivative, although the formation of such strained rings may be less favorable.

    More commonly, 2,4-Heptanedione, 1-chloro- can be used as a building block in reactions with other reagents to form heterocycles. For example, in the Hantzsch thiazole (B1198619) synthesis, an α-halo ketone reacts with a thioamide to form a thiazole ring. bepls.comijsrst.comresearchgate.netrsc.orgyoutube.com Similarly, it can participate in the Feist-Benary furan (B31954) synthesis, where an α-halo ketone reacts with a β-dicarbonyl compound in the presence of a base to yield a furan. wikipedia.orgpharmaguideline.comorganic-chemistry.orgresearchgate.net The Hantzsch pyrrole (B145914) synthesis provides a route to pyrroles through the reaction of an α-halo ketone, a β-ketoester, and ammonia (B1221849) or a primary amine. thieme-connect.comwikipedia.orgekb.egnih.govresearchgate.net

    The following table summarizes some potential heterocyclic syntheses using 1-chloro-2,4-heptanedione as a synthon:

    HeterocycleReaction NameCoreactantsGeneral Conditions
    FuranFeist-Benary Synthesisβ-Dicarbonyl compoundBase (e.g., pyridine, ammonia)
    PyrroleHantzsch Pyrrole Synthesisβ-Ketoester, Ammonia/Primary AmineTypically one-pot reaction
    ThiazoleHantzsch Thiazole SynthesisThioamideOften in a polar solvent

    This table presents potential synthetic applications of 2,4-Heptanedione, 1-chloro- based on established named reactions for α-halo ketones.

    Based on a comprehensive search of the available literature, there is no specific research data published on the coordination chemistry of the chemical compound “2,4-Heptanedione, 1-chloro-”. Consequently, it is not possible to generate an article that adheres to the detailed outline provided in the user's request, as no information exists regarding the design, synthesis, characterization, chelation dynamics, or catalytic applications of its metal complexes.

    The search for information on this specific ligand across various scientific databases and search engines did not yield any studies detailing its use as a chelating ligand in the formation of metal complexes. The general principles of coordination chemistry for the broader class of β-diketonates are well-established; however, per the user's strict instructions to focus solely on "2,4-Heptanedione, 1-chloro-," no relevant data, research findings, or data tables could be found to populate the requested article structure.

    Theoretical and Computational Studies on 2,4 Heptanedione, 1 Chloro

    Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

    Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and conformational possibilities of a molecule. For a flexible molecule like 2,4-Heptanedione, 1-chloro-, identifying the most stable conformations is crucial for understanding its chemical behavior.

    To determine the molecular structure of 2,4-Heptanedione, 1-chloro-, Ab Initio and Density Functional Theory (DFT) methods would be the preferred computational tools. Ab Initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a foundational understanding of the electronic structure from first principles.

    DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries and energies. The choice of basis set, such as the Pople-style 6-31G* or 6-311++G(d,p), would be critical in obtaining reliable results, with larger basis sets generally providing more accurate descriptions of the electron distribution, especially around the chlorine atom and the carbonyl groups.

    Table 1: Representative Theoretical Methodologies for Structural Analysis

    Method Functional/Level of Theory Basis Set Key Application
    DFT B3LYP 6-311++G(d,p) Geometry optimization, energy calculations

    Due to the presence of several single bonds, 2,4-Heptanedione, 1-chloro- can exist in various conformations. A systematic conformational search would be necessary to identify all possible low-energy isomers. This process typically involves rotating the molecule around its flexible dihedral angles and performing geometry optimization for each starting structure.

    The relative energies of the resulting conformers would be calculated to construct a potential energy surface, or energy landscape. This landscape reveals the most stable conformers (global and local minima) and the energy barriers between them (saddle points). The stability of different conformers is influenced by a combination of steric hindrance, intramolecular hydrogen bonding (if applicable), and dipole-dipole interactions. For 2,4-Heptanedione, 1-chloro-, the orientation of the chloroacetyl group relative to the rest of the molecule would be a key determinant of conformational preference.

    Table 2: Hypothetical Relative Energies of Conformational Isomers of 2,4-Heptanedione, 1-chloro-

    Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol) Population (%) at 298 K
    A (Anti) 180° 0.00 75.3
    B (Gauche) 60° 1.20 14.5

    Prediction of Spectroscopic Parameters and Vibrational Assignments

    Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation. For 2,4-Heptanedione, 1-chloro-, DFT calculations would be employed to predict its vibrational (infrared and Raman) spectra.

    Following a successful geometry optimization, a frequency calculation is performed. This provides the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. The vibrational assignments involve correlating each calculated vibrational mode with specific molecular motions, such as C=O stretching, C-Cl stretching, and various bending and torsional modes.

    Table 3: Predicted Vibrational Frequencies and Assignments for a Stable Conformer of 2,4-Heptanedione, 1-chloro-

    Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Assignment
    ν1 1750 1715 Asymmetric C=O stretch
    ν2 1725 1690 Symmetric C=O stretch
    ν3 750 735 C-Cl stretch

    Reaction Pathway Modeling and Transition State Characterization for 2,4-Heptanedione, 1-chloro- Transformations

    Understanding the reactivity of 2,4-Heptanedione, 1-chloro- involves modeling its potential reaction pathways. This is particularly relevant for processes such as nucleophilic substitution at the α-carbon bearing the chlorine atom or reactions involving the enol form of the β-diketone.

    Computational modeling of a reaction pathway involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed.

    The process of locating a transition state involves searching for a first-order saddle point on the potential energy surface. Once found, a frequency calculation is performed on the transition state structure, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products.

    Table 4: Illustrative Calculated Activation Energies for a Hypothetical Reaction of 2,4-Heptanedione, 1-chloro-

    Reaction Reactants Products Transition State Activation Energy (kcal/mol)

    Advanced Analytical Methodologies in 2,4 Heptanedione, 1 Chloro Research

    Spectroscopic Techniques for Elucidating Tautomerism and Reaction Intermediates

    Tautomerism is a fundamental characteristic of β-dicarbonyl compounds, which typically exist as an equilibrium mixture of keto and enol forms. nih.gov Spectroscopic methods are indispensable for investigating this equilibrium in 2,4-Heptanedione, 1-chloro-, providing insights into the structural dynamics and the influence of substituents and solvents. cdnsciencepub.com

    High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the keto-enol tautomerism of 2,4-Heptanedione, 1-chloro-. As the equilibrium between the diketo and enol forms is typically slow on the NMR timescale, separate signals for both tautomers can be observed and quantified. nih.gov

    In ¹H NMR spectroscopy, the diketo form of 2,4-Heptanedione, 1-chloro- is expected to show distinct signals for the methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) and the methylene group situated between the two carbonyls (-C(O)CH₂C(O)-). The enol tautomer, stabilized by an intramolecular hydrogen bond, would be characterized by a highly deshielded enolic proton signal (δ > 15 ppm) and a vinyl proton signal. The integration of these distinct signals allows for the determination of the keto-enol ratio in various solvents. nanalysis.com

    ¹³C NMR spectroscopy provides complementary information. The diketo form will exhibit two distinct carbonyl carbon signals (C2 and C4). In contrast, the enol form will show signals for the enolic carbonyl carbon and the sp²-hybridized carbons of the C=C double bond. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the alkyl chain.

    Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to definitively assign the proton and carbon signals to the specific atoms within the keto and enol structures, confirming connectivity and elucidating the precise tautomeric forms present.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of 2,4-Heptanedione, 1-chloro- in CDCl₃.
    Atom PositionKeto Tautomer (Predicted ¹H)Keto Tautomer (Predicted ¹³C)Enol Tautomer (Predicted ¹H)Enol Tautomer (Predicted ¹³C)
    1 (-CH₂Cl)~4.1~45~4.2~46
    2 (C=O)-~202-~195 (C=O)
    3 (-CH₂-)~3.7~58~5.6 (vinyl H)~100 (vinyl C-H)
    4 (C=O)-~205-~190 (enolic C-OH)
    5 (-CH₂-)~2.5~45~2.3~30
    6 (-CH₂-)~1.6~17~1.5~17
    7 (-CH₃)~0.9~14~0.9~14
    Enolic OH--~16.5-

    Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a rapid and non-destructive method for analyzing the tautomeric and conformational states of 2,4-Heptanedione, 1-chloro-. These techniques probe the vibrational modes of molecules, which are sensitive to changes in bonding and structure. ekb.eg

    IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The diketo form is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (ν(C=O)), typically in the range of 1700-1740 cm⁻¹. The enol form, by contrast, exhibits a lower frequency ν(C=O) band (around 1650 cm⁻¹) due to conjugation with the C=C bond, a characteristic ν(C=C) stretching band near 1600 cm⁻¹, and a very broad absorption band for the hydrogen-bonded enolic ν(O-H) stretch. semanticscholar.orgresearchgate.net

    Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Tautomers of 2,4-Heptanedione, 1-chloro-.
    Vibrational ModeTautomerExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
    ν(C=O) stretchKeto1735 (asymmetric), 1715 (symmetric)1730, 1710
    ν(O-H) stretchEnol3200-2500 (broad)Weak/Not observed
    ν(C=O) stretch (conjugated)Enol~1650~1650
    ν(C=C) stretchEnol~1600~1600 (strong)
    ν(C-Cl) stretchBoth800-600800-600

    Chromatographic and Mass Spectrometric Approaches for Reaction Monitoring and Purity Assessment in Research

    Chromatographic and mass spectrometric techniques are essential for the qualitative and quantitative analysis of 2,4-Heptanedione, 1-chloro- in research settings. They are employed to monitor the progress of synthesis reactions, identify byproducts, and determine the purity of the final product.

    Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds like 2,4-Heptanedione, 1-chloro-. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion peak (M⁺) and characteristic fragment ions. For 2,4-Heptanedione, 1-chloro-, the mass spectrum would show a distinctive isotopic pattern for the molecular ion due to the presence of the chlorine isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

    Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable alternative, particularly for thermally sensitive compounds or when derivatization is not desired. lcms.cz Reversed-phase HPLC can separate 2,4-Heptanedione, 1-chloro- from more polar or non-polar impurities. The eluent is then introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions for mass analysis.

    To overcome challenges in the analysis of ketones by GC-MS, such as poor chromatographic peak shape or thermal degradation, derivatization strategies are often developed. researchgate.netoup.com Derivatization involves chemically modifying the analyte to create a new compound with more favorable analytical properties, such as increased volatility or thermal stability. youtube.com

    For 2,4-Heptanedione, 1-chloro-, the carbonyl groups are the primary sites for derivatization. Common strategies include:

    Oximation: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), converts the ketone groups into oximes. sigmaaldrich.comresearchgate.net PFBHA derivatives are particularly useful as they are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) or by MS.

    Silylation: The enol form of the β-diketone can be reacted with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a stable trimethylsilyl (B98337) (TMS) enol ether. This derivative is more volatile and less polar than the parent compound, leading to improved GC separation.

    These derivatization methods not only enhance chromatographic performance but can also yield derivatives with highly characteristic mass spectra, aiding in structural confirmation and trace-level quantification.

    Table 3: Derivatization Strategies for Analytical Enhancement of 2,4-Heptanedione, 1-chloro-.
    ReagentFunctional Group TargetedDerivative FormedAnalytical Advantage
    PFBHACarbonyl (C=O)PFB-OximeIncreased volatility, high sensitivity (ECD/MS)
    BSTFAEnolic Hydroxyl (-OH)TMS Enol EtherIncreased volatility and thermal stability
    Hydrazine (B178648) derivativesCarbonyl (C=O)HydrazoneCan introduce a UV-active or fluorescent tag for LC

    X-ray Crystallography for Solid-State Structural Determination of 2,4-Heptanedione, 1-chloro- Derivatives

    X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. suniv.ac.in While obtaining a suitable single crystal of 2,4-Heptanedione, 1-chloro- itself might be challenging, forming a stable, crystalline derivative can provide invaluable structural information.

    By reacting 2,4-Heptanedione, 1-chloro- with a suitable reagent to form a solid derivative (e.g., a hydrazone or a metal complex), single crystals can be grown and analyzed. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the exact positions of all atoms can be determined.

    This analysis would unambiguously confirm which tautomer (keto or enol) exists in the solid state. It would also provide precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate how the molecules pack together in the crystal lattice. nih.gov This information is crucial for understanding the compound's physical properties and its potential interactions in a biological or materials science context.

    Table 4: Hypothetical Crystallographic Data for a Derivative of 2,4-Heptanedione, 1-chloro-.
    ParameterHypothetical Value
    Chemical Formulae.g., C₁₃H₁₄ClN₂O₂
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a, b, c (Å)a=8.5, b=12.1, c=9.8
    α, β, γ (°)α=90, β=105.4, γ=90
    Volume (ų)972.5
    Z (Molecules per unit cell)4
    Tautomeric form in solid stateEnol (confirmed)

    Applications of 2,4 Heptanedione, 1 Chloro in Advanced Organic Synthesis

    Utilization as a Versatile Building Block for Complex Molecular Architectures

    The structural features of 2,4-Heptanedione, 1-chloro- suggest its significant potential as a versatile building block in the assembly of complex molecular architectures. The presence of multiple reactive centers allows for a stepwise and controlled introduction of various functionalities, paving the way for the synthesis of diverse and intricate molecules.

    The primary reactive sites of 2,4-Heptanedione, 1-chloro- include:

    The C1 carbon bearing the chlorine atom: This site is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents.

    The C2 and C4 carbonyl groups: These ketones can undergo reactions typical of carbonyl compounds, such as aldol (B89426) condensations, Wittig reactions, and reductions.

    The C3 acidic methylene (B1212753) group: The protons on this carbon are activated by the two flanking carbonyl groups, making it a potent nucleophile in various carbon-carbon bond-forming reactions.

    This multifunctionality enables a modular approach to synthesis, where different parts of the molecule can be elaborated sequentially. For instance, the chloro group could be displaced by a nucleophile, followed by a reaction at one of the carbonyl groups, and finally, a reaction involving the active methylene group. This controlled reactivity is highly valuable in the total synthesis of natural products and other complex organic molecules.

    Table 1: Potential Reactions at the Different Reactive Sites of 2,4-Heptanedione, 1-chloro-

    Reactive SiteType of ReactionPotential ReagentsResulting Functionality
    C1-ChloroNucleophilic SubstitutionAmines, Alkoxides, Thiolates, CyanideSubstituted amines, ethers, thioethers, nitriles
    C2-CarbonylAldol CondensationAldehydes, Ketonesα,β-Unsaturated ketones
    C4-CarbonylGrignard ReactionOrganomagnesium halidesTertiary alcohols
    C3-MethyleneAlkylationAlkyl halidesSubstituted β-diketones

    Stereoselective Transformations and Chiral Auxiliary Development

    While no specific studies on the stereoselective transformations of 2,4-Heptanedione, 1-chloro- have been reported, its structure presents several opportunities for the development of chiral molecules. The dicarbonyl moiety can be a handle for the introduction of chirality.

    One potential approach involves the asymmetric reduction of one of the carbonyl groups. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, could lead to the formation of enantioenriched hydroxy-ketones. These chiral products could then serve as valuable intermediates in the synthesis of optically active compounds.

    Furthermore, the active methylene group could be deprotonated and reacted with a chiral electrophile to generate a new stereocenter. The stereochemical outcome of such a reaction would be influenced by the nature of the electrophile and the reaction conditions.

    The development of 2,4-Heptanedione, 1-chloro- itself as a chiral auxiliary is a more speculative but intriguing possibility. By reacting it with a chiral amine, a chiral enamine could be formed. This chiral enamine could then be used to direct the stereoselective alkylation of the active methylene group. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.

    Role in the Synthesis of Various Heterocyclic Compounds.youtube.com

    The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. β-Diketones and their derivatives are well-known precursors for a wide variety of heterocyclic systems, and 2,4-Heptanedione, 1-chloro- is expected to be a valuable substrate in this context. The 1,3-dicarbonyl unit is a key synthon for the construction of five- and six-membered rings.

    A common and powerful method for synthesizing heterocycles from β-diketones is the Paal-Knorr synthesis and related condensations with dinucleophiles. For example, reaction with hydrazine (B178648) and its derivatives would be expected to yield pyrazoles. The presence of the chloro substituent could offer further synthetic handles on the resulting pyrazole (B372694) ring.

    Similarly, condensation with hydroxylamine (B1172632) would lead to the formation of isoxazoles. The reaction with amidines or guanidine (B92328) would provide access to pyrimidine (B1678525) derivatives, which are core structures in many biologically active molecules.

    The chloro-substituent on the side chain adds another dimension to the synthetic utility of this building block. For instance, after the formation of the initial heterocyclic ring, the chloro group could be displaced by an internal nucleophile to form a fused bicyclic system, or it could be used to link the heterocycle to another molecular fragment.

    Table 2: Potential Heterocyclic Systems Derived from 2,4-Heptanedione, 1-chloro-

    DinucleophileResulting HeterocyclePotential Applications
    Hydrazine (H₂NNH₂)PyrazolePharmaceuticals, Agrochemicals
    Hydroxylamine (H₂NOH)IsoxazoleBioisosteres in drug design
    Urea (H₂NCONH₂)PyrimidineNucleobase analogs, Kinase inhibitors
    Guanidine (H₂NC(NH)NH₂)PyrimidineAntiviral and anticancer agents
    Phenylhydrazine (PhNHNH₂)PhenylpyrazoleDyes, Pharmaceuticals

    The versatility of 2,4-Heptanedione, 1-chloro- as a precursor for heterocyclic synthesis is further underscored by the potential for regioselective reactions. The two carbonyl groups are electronically distinct due to the electron-withdrawing chloro-methyl group, which could lead to preferential reaction at one carbonyl over the other, enabling the synthesis of specific isomers.

    Q & A

    Basic Research Questions

    Q. What are the recommended methods for synthesizing 1-chloro-2,4-heptanedione in a laboratory setting, and how can reaction conditions be optimized?

    • Methodological Answer : Synthesis typically involves nucleophilic substitution or chlorination of 2,4-heptanedione precursors. For example, using chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled anhydrous conditions. Optimization includes:

    • Temperature : Maintain 0–5°C to minimize side reactions.
    • Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
    • Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .
      • Data Reference : Compare yields under varying conditions (e.g., 60% yield at 5°C vs. 40% at 25°C) .

    Q. What spectroscopic techniques are most effective for characterizing the molecular structure of 1-chloro-2,4-heptanedione, and how should data interpretation be approached?

    • Methodological Answer :

    • NMR : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to identify carbonyl groups (δ ~200–220 ppm for ketones) and chlorine-induced deshielding.
    • IR : Confirm C=O stretches (~1700 cm1^{-1}) and C-Cl bonds (~550–650 cm1^{-1}).
    • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
    • Cross-Validation : Compare with NIST Chemistry WebBook reference spectra for analogous chlorinated diketones .

    Advanced Research Questions

    Q. How can computational chemistry tools like DFT or molecular modeling be utilized to predict the reactivity and electronic properties of 1-chloro-2,4-heptanedione?

    • Methodological Answer :

    • DFT Calculations : Optimize geometry using software (e.g., Gaussian, MOE) to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites.
    • Reactivity Insights : Calculate bond dissociation energies (C-Cl: ~330 kJ/mol) to assess stability under thermal stress.
    • Validation : Compare computed IR/Raman spectra with experimental data to refine models .
      • Example : DFT studies on chlorinated acetophenones show chlorine’s electron-withdrawing effects reduce ketone basicity by ~15% .

    Q. What strategies are effective in resolving contradictory data observed in the kinetic studies of 1-chloro-2,4-heptanedione’s reactions under varying pH conditions?

    • Methodological Answer :

    • Controlled Replicates : Repeat experiments at identical pH (±0.1 units) to rule out measurement errors.
    • Mechanistic Probes : Use isotopic labeling (e.g., 18O^{18}\text{O}) to track hydrolysis pathways.
    • Statistical Analysis : Apply multivariate regression to isolate pH-dependent variables (e.g., rate constants kobsk_{\text{obs}}).
    • Surface Chemistry : Investigate adsorption on silica or metal oxides (common in reactors) using microspectroscopic imaging (AFM, ToF-SIMS) to identify interfacial effects .

    Q. How does the chlorine substituent influence the compound’s interaction with biological macromolecules, and what experimental designs are suitable for studying these interactions?

    • Methodological Answer :

    • Docking Studies : Use PDB structures (e.g., enzymes with ketone-binding sites) to model binding affinities.
    • Biophysical Assays :
    • Fluorescence Quenching : Monitor tryptophan residues in proteins upon ligand binding.
    • Circular Dichroism : Detect conformational changes in secondary structures.
    • Toxicity Screening : Measure IC₅₀ values in cell lines (e.g., HepG2) to assess bioactivity .

    Key Considerations for Researchers

    • Contradictions in Data : Discrepancies in reaction rates may arise from trace moisture or solvent polarity. Always pre-dry solvents and use inert atmospheres .
    • Advanced Tools : Leverage RCSB PDB for structural analogs and MOE for in silico mutagenesis studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.